Derazantinib is an orally bioavailable, ATP-competitive, small-molecule kinase inhibitor. [, , , ] It is currently under investigation for its potential as an anti-cancer agent. [, , , , , , , , ]
Classification: Kinase inhibitor, specifically targeting fibroblast growth factor receptors (FGFRs). [, , , , , , ]
Derazantinib is an orally bioavailable, multi-kinase inhibitor that has garnered attention for its potent activity against fibroblast growth factor receptors, particularly in cancers characterized by specific genetic alterations. This compound is classified as a targeted therapy aimed at inhibiting the signaling pathways that contribute to tumor growth and survival, specifically those involving fibroblast growth factor receptor 2.
Derazantinib was developed by Basilea Pharmaceutica and is currently undergoing clinical trials for various malignancies, including intrahepatic cholangiocarcinoma, where fibroblast growth factor receptor 2 gene fusions are prevalent. Clinical studies have indicated promising efficacy in patients with advanced or inoperable tumors harboring these genetic alterations.
The synthesis of Derazantinib involves several key steps that utilize advanced chemical techniques. The compound is synthesized through a series of reactions that incorporate various building blocks to achieve its complex structure.
Derazantinib's molecular structure is characterized by its unique arrangement of atoms that confer its biological activity.
The chemical reactions involved in the synthesis of Derazantinib are complex and require precise control over reaction conditions.
Derazantinib exerts its therapeutic effects primarily through the inhibition of fibroblast growth factor receptor signaling pathways.
Understanding the physical and chemical properties of Derazantinib is essential for evaluating its behavior in biological systems and its formulation as a therapeutic agent.
Derazantinib has significant scientific applications primarily in oncology, particularly for:
Derazantinib features a complex heterocyclic structure centered on a quinazoline scaffold, which facilitates its ATP-competitive binding mechanism. The compound's systematic name is (R)-N-(4-(6-amino-5-(1-(3,5-difluorophenyl)ethoxy)pyrimidin-4-yl)piperazin-1-yl)phenyl)acrylamide, with a molecular formula of C~29~H~29~FN~4~O and a molecular weight of 468.57 g/mol [3] [4]. The presence of a stereospecific (R)-1-(3,5-difluorophenyl)ethoxy group confers optimal spatial orientation for target engagement. Key physicochemical properties include:
Table 1: Fundamental Physicochemical Properties of Derazantinib
Property | Value |
---|---|
Molecular Formula | C~29~H~29~FN~4~O |
Molecular Weight | 468.57 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface Area | 59.07 Ų |
XLogP | 4.73 |
Solubility in DMSO | 93 mg/mL (198.47 mM) |
Solubility in Water | Insoluble |
CAS Registry Number | 1234356-69-4 |
The compound demonstrates stability under standard storage conditions (-20°C) and obeys Lipinski's rule of five parameters, predicting favorable oral bioavailability. Crystallographic analyses confirm that the stereochemistry at the chiral center significantly influences kinase binding affinity, with the (R)-enantiomer exhibiting superior target inhibition compared to its (S)-counterpart [4] [5].
Derazantinib exhibits a strategically balanced polypharmacology profile, combining potent inhibition of FGFR family members with activity against several clinically relevant tyrosine kinases. Biochemical assays reveal its strongest affinity for FGFR2 (IC~50~ = 1.8 nM), followed by FGFR1 and FGFR3 (IC~50~ = 4.5 nM for both). Notably, it demonstrates significantly reduced potency against FGFR4 (IC~50~ = 34 nM), establishing its classification as a pan-FGFR inhibitor with FGFR1-3 selectivity [1] [4] [8]. Beyond the FGFR family, derazantinib inhibits multiple oncogenic kinases:
Table 2: Kinase Inhibition Profile of Derazantinib
Target Kinase | IC~50~ (nM) | Primary Oncological Relevance |
---|---|---|
FGFR2 | 1.8 | Fusion-driven iCCA, gastric cancer |
FGFR1 | 4.5 | Amplification in breast cancer, lung SCC |
FGFR3 | 4.5 | Mutations in bladder cancer, myeloma |
RET | 3.0 | Fusions in thyroid and lung cancers |
DDR2 | 3.6 | Mutations in lung SCC |
KIT | 8.2 | Mutations in GIST |
VEGFR1 | 11.0 | Tumor angiogenesis |
PDGFRβ | 4.1 | Stromal interactions |
FGFR4 | 34.0 | FGF19-driven hepatocellular carcinoma |
The compound operates through ATP-competitive inhibition and demonstrates unique capacity to engage both inactive and activated kinase conformations. This dual mechanism allows derazantinib to suppress kinase activation (autophosphorylation) and inhibit already phosphorylated active kinases. Cellular assays confirm that derazantinib treatment effectively suppresses phosphorylation of FGFR1-3 and downstream effectors (FRS2α, ERK, AKT) in FGFR2-fusion positive iCCA models at low nanomolar concentrations (EC~50~ < 0.463 μM). While the multi-kinase activity potentially broadens derazantinib's therapeutic utility, it also introduces challenges in attributing clinical effects to specific targets and may contribute to complex toxicity profiles unrelated to core FGFR inhibition [1] [4] [8].
The biological rationale for derazantinib application in FGFR2-rearranged iCCA stems from the oncogenic dependency created by these genetic alterations. FGFR2 fusions occur in approximately 10-15% of iCCA cases, making them one of the most prevalent targetable alterations in this malignancy. These rearrangements predominantly manifest as chromosomal translocations fusing the kinase domain of FGFR2 (chromosome 10q26) with various dimerization domain-containing partners, most commonly BICC1 (up to one-third of cases), followed by PPHLN1, AHCYL1, and CCDC6 [6] [7] [9]. The resultant chimeric proteins undergo ligand-independent dimerization and constitutive activation, leading to:
Table 3: FGFR Alteration Prevalence Across Gastrointestinal Malignancies
Cancer Type | FGFR2 Fusion Frequency | Primary Alteration Types | Clinical Association |
---|---|---|---|
Intrahepatic CCA | 10-15% | Fusions (BICC1, PPHLN1, AHCYL1) | Younger age, female predominance |
Extrahepatic CCA | <1% | Rare mutations | Not well established |
Gallbladder Cancer | 3-4% | Amplifications | Aggressive phenotype |
Gastric Cancer | 1-3% | Amplifications, mutations | Therapeutic resistance |
Hepatocellular Carcinoma | <1% | FGF19 amplifications (FGFR4 ligand) | Cirrhosis-associated |
Derazantinib's clinical efficacy in this molecular subset was established in the pivotal phase I/II trial (NCT01752920), which enrolled 29 patients with unresectable FGFR2-fusion positive iCCA who progressed on frontline chemotherapy. Key efficacy outcomes included:
These outcomes compare favorably with historical second-line chemotherapy outcomes in unselected iCCA (ORR <10%, mPFS ~3 months) and align with results from other selective FGFR inhibitors. The observed clinical activity validates the oncogene addiction paradigm in FGFR2-rearranged iCCA and provides proof-of-concept for molecularly targeted approaches in biliary tract cancers. The ongoing pivotal phase II FIDES-01 trial (NCT03230318) aims to confirm these findings in a larger cohort, with completed enrollment of 100 patients across two cohorts: those with FGFR2 fusions versus those with FGFR2 mutations or amplifications [1] [8] [10].
Beyond direct antitumor effects, derazantinib's inhibition of colony-stimulating factor 1 receptor (CSF1R; IC~50~ = 65 nM) may modulate the tumor immune microenvironment by promoting repolarization of tumor-associated macrophages toward an immunostimulatory M1 phenotype. This immunomodulatory dimension provides rationale for combination strategies with immune checkpoint inhibitors, currently being explored in the phase Ib/II FIDES-02 trial (NCT04045613) in patients with FGFR-altered urothelial carcinoma, with potential implications for iCCA treatment [1].
Despite promising efficacy, acquired resistance to derazantinib remains an emerging challenge, primarily mediated by secondary FGFR2 kinase domain mutations (e.g., V565F, E566A) or activation of bypass signaling pathways. Ongoing translational efforts focus on understanding resistance mechanisms to inform sequential or combination therapeutic approaches, potentially positioning derazantinib within a broader strategy for long-term management of FGFR2-driven iCCA [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7